molecular formula C15H12N2S B183397 2-Amino-4,5-diphenylthiazole CAS No. 6318-74-7

2-Amino-4,5-diphenylthiazole

Cat. No.: B183397
CAS No.: 6318-74-7
M. Wt: 252.3 g/mol
InChI Key: XDWGEGZDMFHZBL-UHFFFAOYSA-N
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Description

2-Amino-4,5-diphenylthiazole is a heterocyclic organic compound with the chemical formula C14H12N2S. It is a yellow crystalline solid that finds applications in various fields of research, including medical, environmental, and industrial research. The compound is part of the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-diphenylthiazole typically involves the reaction of thioamides with α-haloketones. One common method is the Hantzsch thiazole synthesis, where thioamides react with α-haloketones under mild conditions to form thiazole derivatives . Another method involves the condensation of cysteamine and cysteine with carboxylic acids and their derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic procedures that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,5-diphenylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas and metal catalysts.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Amino-4,5-diphenylthiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its diverse pharmacological properties.

    Industry: Utilized in the development of materials such as ligands for metal catalysis and components in solar cells and organic semiconductors.

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.

    Thiazolidine: A saturated derivative of thiazole with diverse biological activities.

    Imidazole: Another heterocyclic compound with a five-membered ring containing nitrogen atoms.

Uniqueness: 2-Amino-4,5-diphenylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its diphenyl substitution enhances its stability and potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

4,5-diphenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDWGEGZDMFHZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

36761-88-3 (hydrochloride)
Record name Bax 439
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DSSTOX Substance ID

DTXSID70212532
Record name Bax 439
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Molecular Weight

252.3 g/mol
Source PubChem
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CAS No.

6318-74-7
Record name 2-Amino-4,5-diphenylthiazole
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